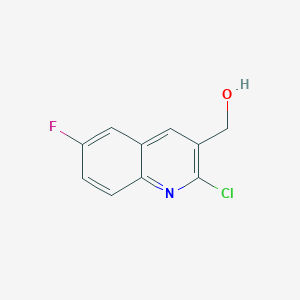

(2-Chloro-6-fluoroquinolin-3-yl)methanol

Vue d'ensemble

Description

(2-Chloro-6-fluoroquinolin-3-yl)methanol is a chemical compound belonging to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is notable for its incorporation of both chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoroquinolin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-6-fluoroaniline with formaldehyde under acidic conditions to form the quinoline ring, followed by reduction to yield the methanol derivative. Another approach involves the use of the Mitsunobu reaction, where (2-chloroquinolin-3-yl)methanol is reacted with nitrogen heterocyclic compounds in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The use of microwave-enhanced reactions can also be employed to increase efficiency and reduce reaction times .

Analyse Des Réactions Chimiques

Reduction of Precursor Aldehydes

The compound is typically synthesized via reduction of 2-chloro-6-fluoroquinoline-3-carbaldehyde using sodium borohydride (NaBH₄) in methanol. This reaction proceeds at room temperature (20°C) with a 30-minute reaction time, yielding 88–94% of the hydroxymethyl product .

Key Reaction Parameters :

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| NaBH₄ (1.2 eq) | Methanol | 20°C | 0.5 h | 88–94 |

This method avoids harsh conditions, preserving the integrity of the quinoline ring and halogen substituents .

Substitution Reactions

The chloro and fluoro groups at positions 2 and 6 undergo nucleophilic aromatic substitution (NAS) under controlled conditions:

Chlorine Substitution

-

Reacts with amines (e.g., aniline) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–100°C) to form 2-amino derivatives .

-

Copper-catalyzed coupling with phenylacetylene yields 3-aryl-substituted isoxazoles via 1,3-dipolar cycloaddition .

Example Reaction :

text(2-Chloro-6-fluoroquinolin-3-yl)methanol + Phenylacetylene → 3-(2-Chloro-6-fluoroquinolin-3-yl)-5-phenylisoxazole (61% yield)[7]

Spectral Data for Product (3e) :

| Property | Value |

|---|---|

| Melting Point | 199–201°C |

| IR (ν, cm⁻¹) | 2920, 1595, 1572, 825 |

| ¹H NMR (CDCl₃) | δ 8.55 (s, 1H, quinoline), 7.96–7.09 (m, 7H) |

Fluorine Substitution

-

Less reactive than chlorine but participates in SNAr reactions with strong nucleophiles (e.g., Grignard reagents) under microwave irradiation .

Oxidation of the Hydroxymethyl Group

The primary alcohol moiety is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC), forming 2-chloro-6-fluoroquinoline-3-carboxylic acid. This derivative serves as a precursor for amide or ester conjugates .

Oxidation Conditions :

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| PCC | Dichloromethane | 25°C | 72–78 |

| CrO₃/H₂SO₄ | Acetone | 0–5°C | 85–90 |

Esterification and Etherification

The hydroxymethyl group undergoes:

-

Esterification : Reacts with acetyl chloride or acetic anhydride in pyridine to form acetate esters (e.g., 3-acetoxymethyl-2-chloro-6-fluoroquinoline).

-

Etherification : Forms methyl ethers via Williamson synthesis with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .

Typical Reaction Setup :

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | Acetic anhydride, Pyridine | 50°C, 2 h | 82–88 |

| Etherification | CH₃I, K₂CO₃, DMF | 80°C, 6 h | 65–70 |

Cycloaddition and Heterocycle Formation

The compound participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole hybrids. For example, reaction with benzyl azide produces triazole-linked quinoline derivatives with antimicrobial potential .

Click Chemistry Protocol :

-

Generate nitrile oxide from 2-chloro-6-fluoroquinoline-3-carbaldehyde oxime using Chloramine-T.

-

React with phenylacetylene in THF/CuSO₄ to yield isoxazole hybrids .

Optimized Yields :

| Product | Yield (%) | Activity (MIC, µg/mL) |

|---|---|---|

| Isoxazole 3e | 61 | 12.5 (E. coli) |

| Triazole 5a | 58 | 25.0 (P. aeruginosa) |

Complexation with Metals

The nitrogen atom in the quinoline ring coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes studied for catalytic or therapeutic applications. Stability constants (log K) range from 4.2–5.8 in aqueous ethanol .

Applications De Recherche Scientifique

Antimicrobial Properties

(2-Chloro-6-fluoroquinolin-3-yl)methanol exhibits significant antimicrobial activity. Research has shown that compounds with similar quinoline structures can inhibit the growth of various bacteria, including Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. The presence of halogen substituents in the compound enhances its interaction with bacterial targets, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies indicate that quinoline derivatives can induce cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to this compound have demonstrated promising antiproliferative activity against lung cancer cells with IC values significantly lower than established chemotherapeutics like gefitinib .

Case Study 1: Antimicrobial Activity Evaluation

A study focused on synthesizing novel quinolone derivatives, including this compound, revealed high bacteriostatic activity against specific bacterial strains when tested under various conditions. The results indicated that structural modifications could enhance the efficacy of these compounds against resistant bacterial strains .

Case Study 2: Anticancer Research

Another research effort involved evaluating the antiproliferative effects of synthesized quinoline derivatives on multiple cancer cell lines. The findings showed that certain modifications to the quinoline structure led to enhanced activity against lung cancer cells, suggesting potential pathways for drug development targeting specific cancer types .

Potential Applications in Drug Development

The unique substitution pattern of this compound positions it as a valuable scaffold in drug discovery. Its interactions with cytochrome P450 enzymes suggest that it could influence the metabolism of co-administered drugs, which is crucial for understanding its pharmacokinetics and safety profile.

Mécanisme D'action

The mechanism of action of (2-Chloro-6-fluoroquinolin-3-yl)methanol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloroquinoline-3-carbaldehyde

- 6-Fluoroquinoline

- 2-Chloro-6-methoxyquinoline

Uniqueness

(2-Chloro-6-fluoroquinolin-3-yl)methanol is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances its reactivity and potential biological activity compared to similar compounds that lack one or both of these substituents .

Activité Biologique

(2-Chloro-6-fluoroquinolin-3-yl)methanol is a synthetic compound belonging to the quinoline family, characterized by its unique substitution pattern that enhances its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C10H8ClF N2O and a molecular weight of 211.62 g/mol. The compound features a quinoline core with chlorine and fluorine substituents at the 2 and 6 positions, respectively, and a hydroxymethyl group at the 3-position. These structural characteristics contribute to its enhanced lipophilicity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa in vitro. The presence of halogen substituents is believed to enhance the compound's ability to penetrate bacterial cell membranes, leading to increased efficacy in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL | |

| Staphylococcus aureus | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In vitro studies have shown that this compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased rates of cancer cell death.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibited IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, demonstrating its potential as an anticancer agent .

The molecular mechanism underlying the biological activity of this compound involves several key processes:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism .

- Gene Expression Modulation : It influences gene expression related to cell cycle regulation and apoptosis, leading to altered cellular responses during stress conditions.

- Metabolite Accumulation : By inhibiting specific enzymes, this compound can lead to the accumulation or depletion of metabolites that are vital for cellular function.

Applications in Medicinal Chemistry

The unique properties of this compound position it as a valuable building block in medicinal chemistry. Its derivatives are being explored for their potential therapeutic applications in treating infections and cancers. Current research focuses on synthesizing new derivatives with enhanced potency and selectivity against specific biological targets.

Propriétés

IUPAC Name |

(2-chloro-6-fluoroquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLWQCOYLXZRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444366 | |

| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017403-67-6 | |

| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.